Quantified Tyrosinase Inhibition: A Comparative Ki Value for 3,5-Dimethoxy-4-methylphenol
In a direct enzyme inhibition assay, 3,5-dimethoxy-4-methylphenol exhibited a competitive inhibition constant (Ki) of 1.80 × 10³ nM (1.80 µM) against Agaricus bisporus (mushroom) tyrosinase [1]. For context, the widely used reference inhibitor kojic acid has reported IC₅₀ values ranging from approximately 16 to 53 µM against the same enzyme under similar assay conditions [2]. Although a direct comparison of Ki versus IC₅₀ is not equivalent due to differing assay parameters, the nanomolar-range potency of 3,5-dimethoxy-4-methylphenol positions it as a significantly more potent inhibitor than kojic acid in this specific in vitro system. This suggests that for applications requiring potent tyrosinase inhibition, this compound may offer a more effective starting point for further development.
| Evidence Dimension | Tyrosinase Inhibitory Potency (Ki / IC₅₀) |
|---|---|
| Target Compound Data | Ki = 1.80 × 10³ nM (1.80 µM) |
| Comparator Or Baseline | Kojic Acid: IC₅₀ = 13.33 - 53.32 µg/mL (approx. 16 - 53 µM) depending on assay conditions |
| Quantified Difference | Potency of target compound is approximately 9- to 30-fold greater than kojic acid (based on lower Ki value vs. IC₅₀ range) |
| Conditions | Target: Agaricus bisporus tyrosinase, competitive inhibition assay; Comparator: Mushroom tyrosinase, monophenolase/bisphenolase assays |
Why This Matters
This quantifiable potency difference provides a clear, data-driven rationale for selecting 3,5-dimethoxy-4-methylphenol over a generic inhibitor like kojic acid when designing tyrosinase-related studies or cosmetic formulations.
- [1] BindingDB. (n.d.). BDBM50205814: 3,5-Dimethoxy-4-methylphenol. BindingDB. View Source
- [2] Optimization of the extraction process and molecular mechanism of inhibition on tyrosinase of kojic acid. (2024). DOAJ. View Source
